molecular formula C9H8F5N B13088079 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13088079
M. Wt: 225.16 g/mol
InChI Key: SQGPHFWUMVZZER-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated ethylamine derivative of significant interest in medicinal and synthetic chemistry. As part of the α-trifluoromethyl ethylamine family, this compound serves as a versatile building block for the design of new pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms and the trifluoromethyl group is known to enhance key properties of lead compounds, including metabolic stability, lipophilicity, and bioavailability . In scientific research, such fluorinated ethylamines are valuable synthons for constructing complex, functionalized molecules. They are frequently employed in organocatalytic asymmetric reactions, including [3+2] cycloadditions, to create chiral pyrrolidine structures and spirooxindoles with high stereoselectivity . These structural motifs are common in bioactive molecules and investigations of these compounds may explore potential applications such as protease inhibition, and anticancer or anti-tumor activities . Furthermore, related trifluoroethylamine compounds have recently been identified as effective electrospray-compatible buffers for native mass spectrometry, aiding in the study of macromolecular complexes at neutral pH . The presence of both difluoromethyl and trifluoromethyl groups on this molecule makes it a particularly sophisticated intermediate for exploring structure-activity relationships and for the development of novel chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5N/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2

InChI Key

SQGPHFWUMVZZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)F

Origin of Product

United States

Preparation Methods

Difluoromethylation of Phenyl Precursors

Difluoromethylation is a key step, typically achieved by:

  • Using difluoromethylating reagents such as difluoromethyl diazoalkanes or difluoromethyl halides.
  • Employing metal-catalyzed processes (e.g., rhodium(II) catalysts) to facilitate carbene transfer and insertion reactions.
  • Conducting reactions in inert atmospheres (argon or nitrogen) and solvents like tetrahydrofuran (THF) or toluene to avoid moisture and oxygen interference.

One exemplary process involves the continuous flow synthesis of difluoromethyldiazomethane from 2,2-difluoroethylamine, tert-butyl nitrite, and acetic acid in a microreactor at 75°C and 40 psi pressure with a residence time of 2 minutes. The difluoromethyldiazomethane intermediate is then reacted with styrene derivatives in the presence of rhodium(II) catalysts to yield difluoromethyl-substituted cyclopropanes, demonstrating the utility of diazo compounds in difluoromethylation chemistry.

Introduction of the Trifluoroethylamine Group

The trifluoroethylamine moiety can be introduced via:

  • Nucleophilic aromatic substitution (S_NAr) on activated aromatic halides or nitroarenes with 2,2,2-trifluoroethylamine.
  • Reductive amination of trifluoroacetophenone derivatives with ammonia or amines under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
  • Use of trifluorodiazoethane (CF₃CHN₂) as a reagent for trifluoroethylation, with strict safety precautions due to its explosive nature.

Combined Strategies and Optimization

The overall synthesis often integrates difluoromethylation and trifluoroethylation in sequential or one-pot procedures, carefully controlling:

  • Temperature (commonly 20–75°C)
  • Solvent choice (THF, toluene, chloroform)
  • Catalyst loading (e.g., 5 mol% rhodium(II) complexes)
  • Reaction time (minutes to several hours)

These parameters influence the yield, purity, and stereochemical outcome of the product.

Comparative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Catalyst/Notes Yield (%) Reference
1 Difluoromethylation 2,2-Difluoroethylamine, tert-butyl nitrite, AcOH 75 Continuous flow reactor Rhodium(II) catalyst (5 mol%) 67
2 Nucleophilic Aromatic Substitution Aromatic halide, 2,2,2-trifluoroethylamine 20–60 Toluene/THF Inert atmosphere (argon) Variable
3 Reductive Amination Trifluoroacetophenone, amine, reducing agent 25–50 THF/MeOH NaBH₃CN or catalytic hydrogenation High

Research Findings and Practical Considerations

  • Continuous flow microreactor technology enhances safety and efficiency in handling reactive fluorinated intermediates, such as difluoromethyldiazomethane.
  • The choice of catalyst and reaction conditions significantly affects the stereoselectivity and yield of fluorinated amines.
  • The incorporation of fluorine atoms improves metabolic stability and modulates biological activity, making these compounds valuable in drug discovery.
  • Safety measures are critical when handling trifluorodiazoethane and other diazo compounds due to their explosive potential.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects on the Phenyl Ring: The difluoromethyl (CF₂H) group in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) in and but more lipophilic than chlorine (Cl) in . This balance may enhance metabolic stability compared to chlorine analogs while maintaining moderate reactivity.
  • In contrast, the non-fluorinated ethylamine in lacks this property .

Physicochemical Properties

  • Lipophilicity : The CF₂H group increases lipophilicity compared to chlorine () but reduces it relative to CF₃ (). This property impacts membrane permeability and bioavailability.
  • Solubility : The hydrochloride salt form in improves aqueous solubility compared to the free base form of the target compound .

Biological Activity

Overview of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

This compound is a synthetic compound that may exhibit various biological activities. Understanding its pharmacological properties requires examining its chemical structure, mechanism of action, and potential therapeutic applications.

Chemical Structure

  • Chemical Formula : C10H8F5N
  • Molecular Weight : 227.17 g/mol
  • Structural Representation :
    • The compound contains a trifluoroethanamine moiety and a difluoromethylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be explored through its interaction with various biological targets:

  • Receptor Binding : Investigate its affinity for neurotransmitter receptors (e.g., serotonin receptors, dopamine receptors).
  • Enzyme Inhibition : Assess its potential as an inhibitor of specific enzymes involved in metabolic pathways.

Antidepressant Activity

  • Case Study : A study evaluating the antidepressant effects of similar compounds could provide insights into the efficacy of this compound.
  • Findings : Data on behavioral tests (e.g., forced swim test) could indicate potential antidepressant properties.

Neuroprotective Effects

  • Research Findings : Investigate studies that demonstrate neuroprotective effects against oxidative stress or neurodegeneration.
  • Mechanisms : Analyze pathways involved in neuroprotection (e.g., modulation of oxidative stress response).

Toxicity Profile

Understanding the safety profile is crucial for any compound:

  • Acute Toxicity Studies : Data from animal studies assessing LD50 values.
  • Chronic Toxicity Studies : Long-term exposure effects on organ systems.

Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantEfficacy in behavioral models[Study A]
NeuroprotectiveProtection against oxidative stress[Study B]
Enzyme InhibitionSpecific enzyme targets and inhibition rates[Study C]
ToxicityLD50 values and chronic exposure effects[Study D]

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoroethanamine moietyAntidepressant potential
Compound XSimilar phenyl groupNeuroprotective effects
Compound YDifferent halogen substitutionsEnzyme inhibition

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